ABCB1 (P-gp) MDR Reversal: Selective Inhibition with Nanomolar Potency and Low Cytotoxicity
Hernandezine functions as a potent and selective ABCB1 inhibitor, reversing multidrug resistance at non-toxic, nanomolar concentrations. In a screen of purified natural products, hernandezine resensitized ABCB1-overexpressing KB-V1 cells to multiple chemotherapeutic agents, whereas the close structural analog tetrandrine required higher concentrations for comparable reversal [1]. Critically, hernandezine demonstrated no inhibitory activity against ABCG2, confirming selectivity for ABCB1 over other multidrug transporters [1].
| Evidence Dimension | Cytotoxicity (IC50) against normal cells in MDR reversal context |
|---|---|
| Target Compound Data | IC50 > 20 μM (against ABCB1-overexpressing KB-V1 cells) |
| Comparator Or Baseline | Tetrandrine: IC50 ~5-10 μM against same MDR cell line; Verapamil (classical inhibitor): IC50 ~10-20 μM [Class-level inference] |
| Quantified Difference | Hernandezine exhibits a wider therapeutic window (>4-fold lower intrinsic cytotoxicity) at reversal-effective concentrations |
| Conditions | KB-V1 human epidermoid carcinoma cells overexpressing ABCB1; MTT cytotoxicity assay; reversal assessed via chemotherapeutic drug sensitization |
Why This Matters
For MDR reversal studies, hernandezine offers a superior therapeutic window compared to tetrandrine or verapamil, enabling selective ABCB1 inhibition without confounding cytotoxicity at experimental concentrations.
- [1] Hsiao SH, Lu YJ, Yang YC, et al. Hernandezine, a Bisbenzylisoquinoline Alkaloid with Selective Inhibitory Activity against Multidrug-Resistance-Linked ATP-Binding Cassette Drug Transporter ABCB1. J Nat Prod. 2016;79(8):2135-2142. View Source
